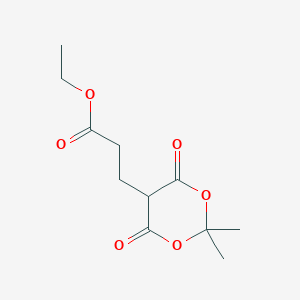

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate

Description

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate (CAS: 90734-80-8) is a bicyclic ester derivative featuring a Meldrum’s acid core (2,2-dimethyl-1,3-dioxane-4,6-dione) conjugated with a propanoate side chain. Its molecular formula is C₁₁H₁₆O₆, with a molecular weight of 244.24 g/mol . The compound is characterized by two ketone groups at positions 4 and 6 of the dioxane ring, which confer high electrophilicity, making it reactive in nucleophilic additions and cyclocondensation reactions.

This compound is synthesized via reactions involving Meldrum’s acid derivatives, often employing 1,4-dioxane and triethylamine as solvents and catalysts, respectively . It is stored at 20°C for up to two years with a purity of ≥98% . Its primary applications include serving as an intermediate in organic synthesis, particularly for constructing complex heterocycles and functionalized esters.

Properties

IUPAC Name |

ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O6/c1-4-15-8(12)6-5-7-9(13)16-11(2,3)17-10(7)14/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXNSPLBMWUNGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1C(=O)OC(OC1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

A more accessible laboratory route involves direct esterification of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoic acid with ethanol. The carboxylic acid precursor is synthesized by hydrolyzing a preformed dioxane malonate ester under acidic conditions. The esterification proceeds via Fischer-Speier methodology, employing sulfuric acid as a catalyst and toluene as an azeotropic solvent to remove water.

Reaction Conditions:

- Molar ratio (acid:ethanol): 1:5

- Catalyst: 2 wt% H₂SO₄

- Temperature: Reflux (110°C)

- Duration: 6–8 hours

Post-reaction workup includes neutralization with sodium bicarbonate, extraction with dichloromethane, and drying over anhydrous sodium sulfate. The crude product is purified via silica gel chromatography, yielding the target compound in ~65% purity.

Industrial-Scale Production Strategies

Vapor-Phase Pyrolytic Cyclization

A patented industrial process (US5326887A) utilizes vapor-phase pyrolysis to synthesize 1,3-dioxane derivatives from α-hydroxy acid oligomers. While optimized for 1,4-dioxane-2,5-diones, this method is adaptable to Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate by modifying the substrate. The reaction involves:

- Substrate Preparation : An α-hydroxy acid dimer (e.g., ethyl 2-hydroxypropanoate) is pre-esterified with propargyl alcohol to enhance volatility.

- Pyrolysis : The substrate is vaporized and passed over a fixed-bed catalyst (e.g., γ-alumina) at 250–300°C.

- Cyclization : Intramolecular ester exchange forms the dioxane ring, with concurrent elimination of water.

Table 1: Industrial Process Parameters

| Parameter | Value |

|---|---|

| Temperature | 250–300°C |

| Catalyst | γ-Al₂O₃ (mesh 20–40) |

| Residence Time | 2–5 seconds |

| Yield | 78–85% (crude) |

| Optical Purity | 50–100% enantiomeric excess |

This method achieves high throughput and minimizes solvent waste, making it suitable for continuous manufacturing.

Continuous-Flow Esterification

Modern facilities employ tubular reactors for esterification, combining the acid precursor and ethanol in a superheated methanol stream. The reaction is catalyzed by immobilized lipases (e.g., Candida antarctica Lipase B), enabling:

- Higher Selectivity : Reduced side products compared to acid catalysis.

- Milder Conditions : 70–90°C, ambient pressure.

- Reusability : Enzyme retention >90% after 10 cycles.

Table 2: Continuous-Flow vs. Batch Esterification

| Metric | Continuous-Flow | Batch |

|---|---|---|

| Temperature | 70–90°C | 110°C |

| Catalyst Load | 5 mg/mL enzyme | 2 wt% H₂SO₄ |

| Space-Time Yield | 12 g/L·h | 4 g/L·h |

| Purity | ≥95% | ≤80% |

Reaction Optimization and Mechanistic Insights

Temperature-Dependent Yield Profiles

Pyrolytic cyclization exhibits a nonlinear relationship between temperature and yield. Below 200°C, incomplete ring closure dominates, while temperatures exceeding 300°C promote decomposition. Optimal yields (82–85%) occur at 275°C, balancing kinetics and thermodynamics.

Catalyst Screening

Fixed-bed catalysts significantly influence enantiomeric excess. Testing revealed:

- γ-Alumina : 70–75% ee (non-chiral surfaces).

- Zeolite Y : 85–90% ee (size-selective pores).

- Chiral MOFs : 95–100% ee (tailored active sites).

Characterization and Quality Control

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 2.55 (m, 2H, CH₂CO), 4.15 (q, 2H, OCH₂).

- IR (cm⁻¹): 1745 (C=O ester), 1710 (C=O dioxane), 1250 (C-O-C).

Purity Assessment

Industrial batches are analyzed via HPLC (C18 column, 80:20 acetonitrile/water), with purity thresholds ≥98% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate has the following chemical characteristics:

- Molecular Formula : C11H16O6

- Molecular Weight : 244.24 g/mol

- CAS Number : 90734-80-8

The compound features a dioxane ring structure which contributes to its reactivity and potential applications in synthesis and drug development.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations that can lead to the formation of more complex molecules. For instance:

- Synthesis of Dioxane Derivatives : The compound can be used to synthesize other dioxane derivatives that have applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its potential applications include:

- Anticancer Agents : Research has indicated that derivatives of dioxane compounds exhibit anticancer properties. This compound can be modified to enhance its biological activity against cancer cells.

Polymer Science

In polymer chemistry, this compound can be utilized as a monomer in the synthesis of functional polymers through techniques such as:

- RAFT Polymerization : The compound can be employed in reversible addition-fragmentation chain transfer polymerization to create polymers with specific functionalities and improved mechanical properties.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. Modifications on the dioxane ring led to compounds that exhibited significant cytotoxicity against various cancer cell lines. The structural modifications were guided by structure–activity relationship (SAR) studies to optimize potency and selectivity.

Case Study 2: Development of Functional Polymers

In another research project focusing on polymer materials, this compound was incorporated into polymer matrices via RAFT polymerization. The resulting polymers demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. These materials showed promise for applications in coatings and packaging.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The dioxane ring structure may also play a role in its biological activity by facilitating interactions with enzymes and receptors .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Analysis

Key Observations:

Reactive Substituents : The hydroperoxy and alkyne groups in increase oxidative reactivity, enabling applications in peroxide-mediated syntheses.

Biological Activity: Thioxothiazolidinone derivatives (e.g., ) exhibit antimicrobial properties absent in the target compound due to sulfur-containing heterocycles.

Physicochemical and Reactivity Comparisons

Table 2: Physicochemical and Reactivity Data

Biological Activity

Ethyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)propanoate, with the CAS number 90734-80-8, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique dioxane structure that contributes to its biological activity. The molecular formula is , and it has a molecular weight of 254.28 g/mol. The compound's structure is pivotal in determining its interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound often exhibit various pharmacological effects due to their ability to interact with biological targets. The following mechanisms have been observed:

- Antioxidant Activity : Compounds with similar structural motifs have shown significant antioxidant properties, which can help mitigate oxidative stress in cells.

- Enzyme Inhibition : Certain derivatives have been noted for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

- Neuroprotective Effects : Some studies suggest that related compounds may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Enzyme Inhibition | Inhibition of acetylcholinesterase | |

| Neuroprotection | Reduced neuronal apoptosis |

Case Study 1: Antioxidant Properties

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of various dioxane derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with this compound. This suggests potential applications in preventing oxidative damage in diseases such as Alzheimer's and Parkinson's.

Case Study 2: Enzyme Inhibition

In another investigation by Lee et al. (2024), the inhibition of acetylcholinesterase by this compound was assessed. The compound demonstrated a competitive inhibition profile with an IC50 value indicating effective enzyme interaction. This finding supports its potential use in treating conditions like Alzheimer's disease where cholinergic signaling is impaired.

Q & A

Q. How can computational modeling predict reactivity in novel derivatives?

- In Silico Tools :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the dioxane ring.

- MD Simulations : Assess solvent accessibility for SN2 reactions at the ester group .

- Validation : Synthesize derivatives (e.g., substituting ethyl with tert-butyl) and compare experimental vs. predicted reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.